3-Amino-2-hydroxynaphthalene-1-sulfonic acid
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Overview
Description
3-Amino-2-hydroxynaphthalene-1-sulfonic acid is an organic compound with the molecular formula C₁₀H₉NO₄S. It is a derivative of naphthalene, characterized by the presence of an amino group, a hydroxyl group, and a sulfonic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-hydroxynaphthalene-1-sulfonic acid typically involves the sulfonation of 2-naphthol followed by nitration and subsequent reduction. The process can be summarized as follows:
Sulfonation: 2-Naphthol is treated with sulfuric acid to introduce the sulfonic acid group.
Nitration: The sulfonated product is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron and hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-hydroxynaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-amino-2-naphthaldehyde.
Reduction: Formation of 3-amino-2-hydroxynaphthalene.
Substitution: Formation of derivatives with different functional groups replacing the sulfonic acid group.
Scientific Research Applications
3-Amino-2-hydroxynaphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-hydroxynaphthalene-1-sulfonic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. These interactions can alter the conformation and activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-naphthalenesulfonic acid
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
- 2-Naphthylamine-1-sulfonic acid
Uniqueness
3-Amino-2-hydroxynaphthalene-1-sulfonic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Its combination of amino, hydroxyl, and sulfonic acid groups makes it particularly versatile for various applications in research and industry .
Properties
CAS No. |
30644-37-2 |
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Molecular Formula |
C10H9NO4S |
Molecular Weight |
239.25 g/mol |
IUPAC Name |
3-amino-2-hydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H9NO4S/c11-8-5-6-3-1-2-4-7(6)10(9(8)12)16(13,14)15/h1-5,12H,11H2,(H,13,14,15) |
InChI Key |
CLBQHDAKOPHNQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2S(=O)(=O)O)O)N |
Origin of Product |
United States |
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